REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:17]O>>[NH2:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC(=C1)C
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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CUSTOM
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Details
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After removal of the solvent the residue
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Type
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DISSOLUTION
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Details
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was dissolved in dichloromethane
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Type
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WASH
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Details
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the organic phase was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried (anhydrous magnesium sulphate)
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Type
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CUSTOM
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Details
|
the solvent evaporated
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Name
|
|
Type
|
product
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Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |